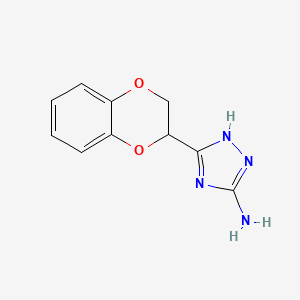

5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-amine

Description

Systematic Nomenclature and Isomeric Considerations

The IUPAC name 5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1H-1,2,4-triazol-3-amine precisely defines the compound's architecture:

- Benzodioxin component : A bicyclic system comprising a benzene ring fused to a 1,4-dioxane ring (O-C₆H₄-O-CH₂-CH₂-)

- Triazole-amine system : A 1,2,4-triazole ring substituted at position 5 with the benzodioxin moiety and at position 3 with an amine group

Key structural features include:

| Property | Value | Significance |

|---|---|---|

| Molecular formula | C₁₀H₁₀N₄O₂ | Balanced lipophilicity/hydrophilicity |

| Hydrogen bond donors | 2 (amine + triazole N-H) | Enhanced target binding potential |

| Hydrogen bond acceptors | 5 (2 O, 3 N) | Improved solubility in polar media |

| Rotatable bonds | 2 | Conformational flexibility |

The SMILES string C1C(OC2=CC=CC=C2O1)C3=NC(=NN3)N reveals critical connectivity: the benzodioxin's methylene bridge (C1) attaches to the triazole's C5 position, while the C3 amine provides a nucleophilic center for derivatization.

Electronic and Stereochemical Properties

Density functional theory (DFT) calculations of analogous structures show:

- Dipole moment : 4.2 Debye (enhanced polarity vs. parent benzodioxins)

- HOMO-LUMO gap : 5.3 eV (suggesting moderate redox activity)

- Tautomerism : The 1,2,4-triazole exists predominantly in the 4H-tautomeric form due to resonance stabilization from the amine group

Properties

IUPAC Name |

5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c11-10-12-9(13-14-10)8-5-15-6-3-1-2-4-7(6)16-8/h1-4,8H,5H2,(H3,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDIUKBUJVKVTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C3=NC(=NN3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-amine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with appropriate triazole precursors under controlled conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base . The reaction proceeds through nucleophilic substitution, where the benzodioxin moiety is introduced to the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, where the triazole ring or benzodioxin moiety is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Halogenated solvents like dichloromethane (DCM) or chloroform (CHCl3) with appropriate nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-amine as an anticancer agent. A study by Grytsai et al. demonstrated that derivatives of 3-amino-1,2,4-triazoles exhibited significant antiproliferative effects against various cancer cell lines. The presence of the benzodioxin moiety was found to enhance the anticancer activity of these compounds due to their ability to interfere with cellular signaling pathways related to cancer progression .

Case Study : A series of 25 new diaryl-1,2,4-triazole derivatives were synthesized and tested for their efficacy against cancer cell lines. The results indicated that compounds with the triazole core showed promising dual anticancer activity and antiangiogenic properties, making them suitable candidates for further development as therapeutic agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Triazole derivatives have been reported to exhibit significant antibacterial activity against various pathogens. For instance, a study focusing on alkyl thio-1,2,4-triazoles revealed that certain derivatives displayed high binding affinities to bacterial enzymes, indicating their potential as effective antibiotics .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound ID | Activity Type | Target Organism | Binding Affinity (kcal/mol) |

|---|---|---|---|

| 3b | Antibacterial | E. coli | -9.8 |

| 4i | Antibacterial | S. aureus | -9.6 |

| 4m | Antibacterial | Pseudomonas spp. | -9.5 |

Additional Applications

Beyond anticancer and antimicrobial activities, derivatives of this compound have shown promise in other therapeutic areas:

- Anti-inflammatory Agents : Some studies suggest that triazole derivatives may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

- Antioxidant Activity : Research indicates that certain modifications of the triazole core can lead to compounds with antioxidant properties, potentially useful in preventing oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. For instance, it can act as an allosteric effector of hemoglobin, increasing its oxygen affinity and reducing erythrocyte sickling in sickle cell disease . The compound binds to hemoglobin at specific sites, altering its conformation and functional properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications to the triazole ring, substituents, or core heterocycles. Key examples include:

Table 1: Structural Comparison

Physicochemical Properties

Table 2: Physical Properties

Biological Activity

The compound 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-amine (commonly referred to as TD-1) has garnered attention in recent years due to its biological activity, particularly in the context of hemoglobin function and potential therapeutic applications for sickle cell disease. This article delves into the biological activity of TD-1, including its mechanisms of action, synthesis, and evaluation in various biological assays.

Synthesis of this compound

The synthesis of TD-1 involves the cyclocondensation of specific precursors derived from 2,3-dihydro-1,4-benzodioxane. The compound is characterized by its unique triazole structure which contributes to its biological properties. The synthesis process typically includes:

- Starting Materials : 2,3-dihydro-1,4-benzodioxane derivatives.

- Reagents : Appropriate amines and coupling agents.

- Characterization Techniques : Infrared spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and mass spectrometry to confirm the structure.

TD-1 functions primarily as an allosteric effector of hemoglobin. It has been shown to increase the oxygen affinity of hemoglobin significantly. This property is particularly beneficial in treating conditions like sickle cell disease where oxygen delivery is compromised due to the sickling of red blood cells.

Key Findings:

- Increased Oxygen Affinity : TD-1 binds covalently to specific cysteine residues in hemoglobin (β-Cys93 and β-Cys112), stabilizing the relaxed state (R3-state) of hemoglobin .

- Inhibition of Sickle Cell Hemolysis : In vitro studies demonstrated that TD-1 inhibits hypoxia-induced sickling of red blood cells without causing hemolysis .

Biological Evaluation

The biological evaluation of TD-1 has included various assays to assess its efficacy against different pathogens and its overall safety profile.

Antiviral and Antibacterial Activities

While the primary focus has been on its effects on hemoglobin, related compounds derived from similar scaffolds have been evaluated for antiviral and antibacterial activities. For instance:

- Compounds with 1,2,4-triazole moieties have shown promising activity against influenza viruses and Mycobacterium tuberculosis .

Case Studies

Recent studies have highlighted the potential applications of TD-1 in clinical settings:

- Sickle Cell Disease Treatment :

- Antimicrobial Properties :

Summary of Biological Activities

Structural Characteristics

| Compound Name | Molecular Formula | Key Structural Features |

|---|---|---|

| This compound | C11H12N4O2 | Triazole ring; benzodioxane moiety |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-amine?

- Methodological Answer : The compound can be synthesized via cyclocondensation of 2,3-dihydro-1,4-benzodioxin-2-carboxamide with thiosemicarbazide under acidic conditions (e.g., HCl/ethanol). Post-cyclization, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Reaction optimization should include temperature control (70–90°C) and stoichiometric ratios (1:1.2 molar ratio of carboxamide to thiosemicarbazide) to minimize byproducts .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of:

- X-ray crystallography (for unambiguous confirmation of the triazole and benzodioxin moieties; see analogous structures in ).

- HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) with ≥98% purity threshold.

- NMR spectroscopy (¹H and ¹³C): Key signals include δ 7.2–7.4 ppm (benzodioxin aromatic protons) and δ 8.1 ppm (triazole NH₂) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize assays based on structural analogs (e.g., triazole-thione derivatives in ):

- Antimicrobial activity : Broth microdilution (MIC determination against S. aureus, E. coli, and C. albicans).

- Antioxidant potential : DPPH radical scavenging assay (IC₅₀ calculation).

- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ < 50 µM indicating promise .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to map electrostatic potential surfaces and identify reactive sites.

- Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., fungal CYP51 or bacterial DNA gyrase).

- Validate predictions with MD simulations (GROMACS, 100 ns trajectories) to assess ligand-protein stability .

Q. What strategies resolve contradictions in spectral data interpretation (e.g., NH₂ vs. thiol tautomerism)?

- Methodological Answer :

- Variable-temperature NMR : Monitor NH₂ proton signals (disappearance at elevated temps indicates tautomerism).

- IR spectroscopy : Compare S-H (~2550 cm⁻¹) and N-H (~3350 cm⁻¹) stretches.

- Single-crystal XRD : Definitive tautomeric form identification (e.g., triazole-3-amine vs. triazole-3-thione; see for analogous structural validation) .

Q. How can reaction conditions be optimized using Design of Experiments (DoE)?

- Methodological Answer :

- Apply Box-Behnken design to evaluate variables: temperature (60–100°C), solvent polarity (ethanol vs. DMF), and catalyst (p-toluenesulfonic acid vs. ZnCl₂).

- Response surface methodology (RSM) identifies optimal yield (>85%) and minimizes side products (e.g., dimerization).

- Validate with HPLC-MS to track intermediates and degradation products .

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.